Dehydrolasiocarpine: Chemical Structure, Molecular Weight, and Mechanistic Toxicology of a Hepatotoxic Pyrrolic Ester
Dehydrolasiocarpine: Chemical Structure, Molecular Weight, and Mechanistic Toxicology of a Hepatotoxic Pyrrolic Ester
Executive Summary
Lasiocarpine is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA) notorious for inducing severe hepatotoxicity, including fatal liver veno-occlusive disease (VOD), and tumorigenicity[1]. However, the parent compound, lasiocarpine, is relatively inert in its native state. Its profound toxicity is strictly dependent on hepatic metabolic activation, which converts the alkaloid into a highly reactive pyrrolic intermediate: dehydrolasiocarpine [1].
This technical whitepaper elucidates the chemical structure, molecular weight, and toxicokinetics of dehydrolasiocarpine. By detailing the causality behind its molecular reactivity and providing a self-validating experimental protocol for adduct quantification, this guide serves as a comprehensive framework for researchers and drug development professionals investigating PA-induced genotoxicity.
Chemical Identity and Structural Analysis
Dehydrolasiocarpine is classified as a didehydropyrrolizidine alkaloid, commonly referred to as a pyrrolic ester[2]. Structurally, it is characterized by a fully aromatic dihydropyrrolizine core. The biological dehydrogenation of the 1,2-unsaturated pyrrolizidine ring of lasiocarpine removes two hydrogen atoms, altering the molecular formula and reducing the mass from 411.49 g/mol to 409.47 g/mol [3].
Table 1: Physicochemical Properties of Dehydrolasiocarpine
| Property | Value |
| Chemical Name | Dehydrolasiocarpine[3] |
| CAS Number | 23092-98-0[3] |
| Molecular Formula | C21H31NO7[4] |
| Molecular Weight | 409.47 g/mol [3] |
| Monoisotopic Mass | 409.21005 Da[4] |
| SMILES | C/C=C(\C)/C(=O)O[C@H]1CCN2C1=C(C=C2)COC(=O)OC)(C(C)(C)O)O[4] |
Structural Causality: The introduction of the pyrrole ring fundamentally alters the electron distribution within the molecule. The nitrogen lone pair participates in the aromatic system, which weakens the ester linkages at the C7 and C9 positions, making them highly susceptible to cleavage[2].
Metabolic Activation and Toxicokinetics
The conversion of lasiocarpine to dehydrolasiocarpine is primarily catalyzed by hepatic cytochrome P450 enzymes, with CYP3A4 playing a predominant role in human liver microsomes[5].
Mechanism of Toxicity: Upon formation, dehydrolasiocarpine undergoes rapid ester bond cleavage. Because the newly formed pyrrole ring can stabilize a positive charge via resonance, the loss of the ester groups generates a highly electrophilic dihydropyrrolizine (DHP) carbonium ion[2]. This carbonium ion acts as a potent alkylating agent, aggressively attacking nucleophilic centers on cellular macromolecules.
It covalently binds to DNA (predominantly at the N2 or N7 positions of guanine) to form DHP-derived DNA adducts, which are the primary drivers of PA-induced genotoxicity, cross-linking, and carcinogenesis[2]. Similarly, the alkylation of proteins and amino acids (such as valine and cysteine) disrupts cellular function, directly leading to hepatotoxicity and VOD[6].
Metabolic bioactivation of lasiocarpine to reactive DHP adducts via CYP3A4.
Experimental Protocol: In Vitro Metabolic Activation and Adduct Detection
To study the genotoxic potential of lasiocarpine, researchers must simulate its metabolic activation in vitro. The following protocol utilizes Human Liver Microsomes (HLM) to generate dehydrolasiocarpine and subsequently quantify DHP-DNA adducts[5].
Self-Validation Design: This protocol inherently validates itself through a mandatory negative control (incubation without NADPH). Because CYP450 enzymes absolutely require NADPH as an electron donor for oxidation, the absence of DHP-DNA adducts in the negative control confirms that any observed adduct formation in the primary sample is strictly dependent on enzymatic bioactivation, thereby ruling out spontaneous degradation or artifactual contamination.
Step-by-Step Methodology:
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Incubation Setup: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled HLM, 2 mg calf thymus DNA, and 100 μM lasiocarpine (dissolved in DMSO, ensuring final DMSO concentration is <1%).
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Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the CYP450-mediated dehydrogenation by adding 1 mM NADPH. (For the negative control, substitute NADPH with an equal volume of buffer).
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Incubation & Termination: Incubate the mixture in a shaking water bath at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold absolute ethanol, which immediately precipitates the DNA and denatures the microsomal proteins.
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DNA Isolation & Hydrolysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the DNA. Wash the pellet twice with 70% ethanol and resuspend in 10 mM Tris-HCl buffer. Enzymatically hydrolyze the DNA to single nucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 6 hours.
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LC-MS/MS Analysis: Filter the hydrolysate through a 3 kDa molecular weight cutoff spin column. Analyze the filtrate using a triple quadrupole LC-MS/MS system. Monitor specific transitions for DHP-dG adducts (e.g., m/z 443.2 → 247.2) to accurately quantify the extent of DNA alkylation[5].
Workflow for in vitro generation and LC-MS/MS detection of DHP-DNA adducts.
References
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[1] MedChemExpress. Lasiocarpine | Hepatotoxic Pyrrolizidine Alkaloid. Available at: 1
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[2] ResearchGate. Formation of DHP-derived DNA adducts from metabolic activation of the prototype heliotridine-type pyrrolizidine alkaloid, lasiocarpine. Available at: 2
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[3] MolCore. 23092-98-0 | Dehydrolasiocarpine. Available at: 3
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[6] ACS Publications. Reaction of Dehydropyrrolizidine Alkaloids with Valine and Hemoglobin. Available at: 6
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[4] PubChemLite. Dehydrolasiocarpine (C21H31NO7). Available at: 4
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[5] ResearchGate. Principal metabolism pathways of lasiocarpine in humans. Available at: 5
